Vardenafil Dimer
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Overview
Description
Synthesis Analysis
The synthesis of vardenafil and its related substances, including the vardenafil dimer, involves complex organic synthesis pathways. For instance, the synthesis of vardenafil involves starting materials such as 2-ethoxybenzonitrile and DL-alanine, leading to the creation of the vardenafil molecule through a series of ring-closing reactions which are decisive for the synthesis process. A new intermediate in the synthesis of vardenafil was identified and characterized, highlighting the complexity and innovation in the synthesis process of this pharmaceutical compound (Wan-bin, 2006).
Molecular Structure Analysis
The molecular structure of vardenafil is characterized by its selectivity towards PDE5. The structural elucidation of vardenafil and its analogs has been achieved through techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. These studies have revealed the presence of analogs such as hydroxyvardenafil and methisosildenafil, indicating the structural diversity within this class of compounds (Choi et al., 2008).
Chemical Reactions and Properties
Vardenafil interacts with various substrates and enzymes in the body, demonstrating its chemical reactivity and properties. The interaction of vardenafil with PDE5 and its inhibition is a key chemical reaction that underpins its mechanism of action in treating erectile dysfunction. The electrochemical behavior of vardenafil has been studied, showing irreversible anodic waves across a range of pH values, indicating its chemical stability and reactivity under physiological conditions (Uslu et al., 2005).
Physical Properties Analysis
The physical properties of vardenafil, including its crystalline form, have been characterized through synchrotron X-ray powder diffraction data, revealing that vardenafil hydrochloride trihydrate crystallizes in space group C2/c. This structural characterization provides insights into the drug's physical stability and solubility, which are critical for its formulation and bioavailability (Wheatley et al., 2018).
Chemical Properties Analysis
The chemical properties of vardenafil, such as its solubility and stability, are crucial for its pharmacokinetic profile and therapeutic efficacy. Studies have focused on developing formulations that enhance the oral bioavailability of vardenafil, addressing challenges related to its low aqueous solubility and susceptibility to first-pass metabolism. The development of lipid-polymer hybrid particles (lipomers) of vardenafil hydrochloride represents a promising approach to modifying the drug release rate and enhancing its bioavailability (Tawfik et al., 2018).
properties
IUPAC Name |
2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKDSGFHYVWQNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N10O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vardenafil Dimer |
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